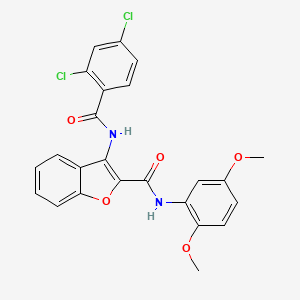

3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2,4-dichlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2O5/c1-31-14-8-10-20(32-2)18(12-14)27-24(30)22-21(16-5-3-4-6-19(16)33-22)28-23(29)15-9-7-13(25)11-17(15)26/h3-12H,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGISTKRCAKBXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine in the presence of coupling agents such as carbodiimides.

Substitution with Dichlorobenzamido and Dimethoxyphenyl Groups: The final step involves the substitution of the benzofuran derivative with 2,4-dichlorobenzamido and 2,5-dimethoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dichlorobenzamido or dimethoxyphenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds structurally similar to 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide have shown promise in inhibiting cancer cell proliferation. In a study examining various benzofuran derivatives, it was found that modifications at the benzamido position significantly influenced cytotoxicity against cancer cell lines .

Hypolipidemic Effects

Research has demonstrated that certain benzofuran-2-carboxamide derivatives exhibit hypolipidemic activity. For example, compounds that share structural features with 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide were tested on hyperlipidemic rat models. The results indicated a significant reduction in plasma triglycerides and total cholesterol levels after treatment . This suggests potential applications in managing dyslipidemia and related cardiovascular diseases.

Pharmacological Insights

Mechanisms of Action

The pharmacological actions of 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide can be attributed to its ability to interact with specific biological targets. The compound may exert its effects through modulation of lipid metabolism pathways and inhibition of cancer cell signaling pathways. Detailed studies involving docking simulations have provided insights into its binding affinities with various receptors and enzymes involved in these processes .

Case Studies

- Hyperlipidemia Model : In a controlled study involving Triton WR-1339-induced hyperlipidemic rats, treatment with benzofuran derivatives resulted in a marked decrease in triglyceride levels and an increase in HDL cholesterol levels after both 7 and 24 hours post-administration. This indicates the compound's potential as a therapeutic agent for hyperlipidemia .

- Cancer Cell Lines : A series of anticancer evaluations conducted on modified benzofuran derivatives demonstrated significant cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) studies revealed that the presence of specific substituents at the benzamido position enhanced the anticancer activity .

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

3-(2,4-Dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide Differs in the dichlorobenzamido substituent (2,4- vs. 2,5-dichloro configuration).

3-(3,4-Dichlorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

- Features dichloro and dimethoxy groups in meta/para positions. The 3,4-dimethoxy substitution could enhance solubility compared to the 2,5-dimethoxy analogue but reduce membrane permeability due to increased polarity .

Non-halogenated analogue: 3-Benzamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide Lacking chlorine atoms, this analogue likely has lower lipophilicity (logP) and reduced metabolic stability, as halogens often resist oxidative degradation .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 2,4-Dichloro Analogue (Hypothetical) | Non-Halogenated Analogue (Hypothetical) |

|---|---|---|---|

| Molecular Weight | 497.32 g/mol | 497.32 g/mol | 429.41 g/mol |

| logP (Predicted) | 4.2 (High lipophilicity) | 4.5 | 2.8 |

| Water Solubility | ~0.01 mg/mL (Low) | ~0.005 mg/mL | ~0.1 mg/mL |

| Metabolic Stability | Moderate (Cl groups resist CYP) | High (Cl groups) | Low (No Cl) |

Key Research Findings

- Chlorine atoms in the benzamido group are critical for hydrophobic interactions with kinase ATP-binding pockets .

- Methoxy groups in the 2,5-position balance electron-donating effects and steric hindrance, optimizing solubility without compromising binding .

- Comparative studies on halogen positioning (2,5- vs. 2,4-) are scarce, highlighting a need for systematic structure-activity relationship (SAR) analyses.

Biological Activity

The compound 3-(2,4-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide represents a novel class of benzofuran derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article provides a comprehensive overview of its biological activities, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

Research indicates that this compound exhibits multiple mechanisms of action which contribute to its biological activity:

- Microtubule Disruption : Similar to other known microtubule inhibitors, the compound may disrupt microtubule formation, leading to mitotic arrest in cancer cells. This mechanism is crucial for its anticancer effects as it prevents proper cell division .

- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Microtubule inhibitor | Disrupts microtubule formation | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Case Studies

- Anticancer Activity : A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .

- Neuropharmacological Effects : In a model of neuroinflammation, the compound demonstrated a reduction in neuroinflammatory markers and improved behavioral outcomes in mice subjected to lipopolysaccharide (LPS) treatment. This suggests potential applications in neurodegenerative diseases .

- Toxicological Profile : Toxicity assessments conducted on murine models indicated that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects noted at concentrations below 50 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.